molecular formula C10H12ClIN2O B1345273 N-(4-chloro-3-iodopyridin-2-yl)pivalamide CAS No. 898561-61-0

N-(4-chloro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1345273
CAS No.: 898561-61-0
M. Wt: 338.57 g/mol
InChI Key: IOIUSHNLFZWBBP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-iodopyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H11ClIN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-iodopyridin-2-yl)pivalamide typically involves the reaction of 4-chloro-3-iodopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-iodopyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

N-(4-chloro-3-iodopyridin-2-yl)pivalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The chlorine and iodine atoms on the pyridine ring can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The pivalamide group provides stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-iodopyridin-2-yl)pivalamide is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring, which influences its reactivity and potential applications. The presence of the pivalamide group also adds to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

N-(4-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIUSHNLFZWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640068
Record name N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-61-0
Record name N-(4-Chloro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898561-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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